N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-difluorobenzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups including a pyrazole ring, an oxadiazole ring, and a benzamide moiety. These functional groups are common in many pharmaceuticals and could potentially interact with biological targets in specific ways .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and oxadiazole rings, and the benzamide moiety. These groups could potentially form various types of intermolecular interactions, such as hydrogen bonding or π-π stacking .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of chemical reactions. For example, the pyrazole ring can participate in electrophilic substitution reactions, while the amide group can undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
- Regioselective Synthesis : A study described the regioselective synthesis of 5-aminopyrazoles, which are closely related to the chemical structure , from reactions of amidrazones with activated nitriles, highlighting a novel synthetic route for pyrazole derivatives (Aly et al., 2017).
- Metal Complexes : Another research effort synthesized square-planar tetranuclear silver and gold clusters supported by a pyrazole-linked bis(N-heterocyclic carbene) ligand, demonstrating the utility of pyrazole derivatives in forming complex metal-organic structures (Chen and Z., 2007).
- Optical Properties : The synthesis, X-ray crystal structure, and optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives were explored, demonstrating the potential of pyrazole and oxadiazole derivatives in material science for their unique optical properties (Jiang et al., 2012).
Biological and Pharmacological Applications
- Antioxidant Activity : Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide were synthesized and characterized, showing significant antioxidant activity. This highlights the potential pharmacological applications of pyrazole derivatives in combating oxidative stress (Chkirate et al., 2019).
- Antimicrobial Agents : A study on the synthesis and characterization of novel oxadiazole and pyrazole hybrids as potential antimicrobial agents revealed that these compounds displayed significant activity against various microbial strains, underscoring the relevance of pyrazole and oxadiazole derivatives in developing new antimicrobials (Mahesh et al., 2016).
Future Directions
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,5-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N5O2/c1-2-22-8-10(6-19-22)14-20-13(24-21-14)7-18-15(23)9-3-11(16)5-12(17)4-9/h3-6,8H,2,7H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTSDLUYSOEMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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